![molecular formula C17H16N2O2 B5818773 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide](/img/structure/B5818773.png)
3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide, also known as EMX-2, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the activity of this receptor, 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide can modulate the release of various neurotransmitters, including glutamate and dopamine, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, including glutamate and dopamine, which are involved in the regulation of mood, cognition, and reward. Additionally, 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide can enhance synaptic plasticity, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide is its selectivity for the mGluR5 receptor, which allows for more precise modulation of neurotransmitter release. Additionally, 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide has a relatively long half-life, which makes it useful for studying long-term effects on brain function. However, one limitation of 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide on neurotransmitter release and synaptic plasticity. Finally, there is a need for more clinical trials to investigate the potential therapeutic applications of 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide in humans.
Synthesemethoden
The synthesis of 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide involves a multi-step process that begins with the reaction of 2-naphthylamine with ethyl acetoacetate to form 2-ethyl-2-(2-naphthyl)propanoic acid. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with isocyanate to form 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, anxiety, depression, and drug addiction. Additionally, 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-ethyl-5-methyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-15-16(11(2)21-19-15)17(20)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWBZFXQSZHWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.